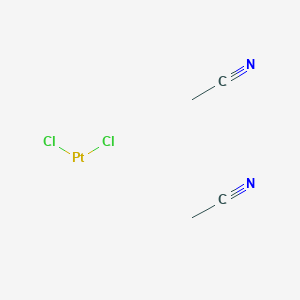

cis-Bis(acetonitrile)dichloroplatinum(II)

概要

説明

Synthesis Analysis

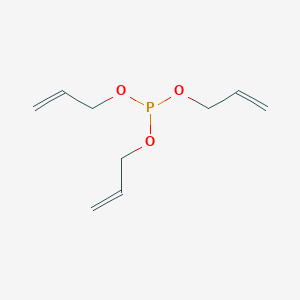

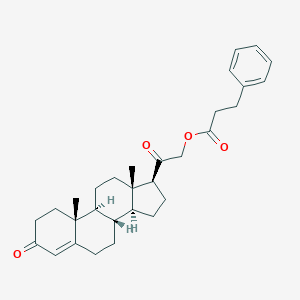

The synthesis of cis-Bis(acetonitrile)dichloroplatinum(II) is influenced by the reaction conditions, particularly the experimental setup which dictates the composition of cis and trans isomers. The pure isomers can be characterized and distinguished using infrared (i.r.) and proton nuclear magnetic resonance (^1H n.m.r.) spectroscopy. Kinetic studies suggest that the formation of the cis isomer is kinetically favored when [PtCl3(NCMe)]− reacts with a second molecule of acetonitrile, attributed to the greater trans-labilizing effect of the chlorine ligand compared to acetonitrile (Fanizzi et al., 1990).

Molecular Structure Analysis

The molecular structure of cis-Bis(acetonitrile)dichloroplatinum(II) and its isomers has been elucidated through crystallographic studies. These studies provide insights into the spatial arrangement of ligands around the platinum center, highlighting the planar configuration and the bond lengths indicative of the cis configuration's stability and reactivity (Kritzenberger et al., 1994).

科学的研究の応用

Isomerization and Characterization : The cis and trans isomers of bis(acetonitrile)dichloroplatinum(II) have been isolated and characterized, revealing that the formation of the cis isomer is kinetically favored, with the chlorine ligand exerting a greater trans-labilizing effect than acetonitrile (Fanizzi, Intini, Maresca, & Natile, 1990).

Crystal Structure Analysis : The crystal structure of trans-bis(acetonitrile)dichloroplatinum(II) has been determined, providing insights into the planar configuration of Pt atoms in trans positions and the interactions between Pt atoms (Kritzenberger, Yersin, & Range, 1994).

Genotoxicity Studies : The genotoxic properties of cis-Pt(II) complex of 3-aminoflavone, an analog of cis-bis(acetonitrile)dichloroplatinum(II), have been evaluated using the comet assay in human lymphocytes. It showed increased DNA damage and distinct DNA repair kinetics compared to cis-DDP (Kosmider, Osiecka, Zyner, & Ochocki, 2005).

Photo-Isomerization Studies : Research on the isomerization of certain Pd(II) complexes, analogous to Pt(II) complexes, in solution under UV-visible light irradiation, revealed interesting thermal and light-induced isomerization behaviors (Nkabyo, Procacci, Duckett, & Koch, 2019).

Atropisomerism in Complexes : Studies on atropisomerism in cis-tetracarbonylmolybdenum(0) and cis-dichloroplatinum(II) complexes have been conducted, providing insights into the conformational variability and the structural implications of these complexes (Hariharasarma, Lake, Watkins, & Gray, 1999).

Intramolecular Hydrogen-Bond Control : The cis-bis(N-benzoyl-N'-propylthiourea)dichloroplatinum(II) has been studied, revealing how intramolecular hydrogen bonds can control coordination to Pt II, offering insights into the structure-function relationships in platinum complexes (Bourne & Koch, 1993).

Safety and Hazards

The compound is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, and Acute Tox. 4 Oral . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and in case of inadequate ventilation, wearing respiratory protection .

Relevant Papers The relevant papers retrieved include a paper on the isolation, characterization, and kinetics of formation of the cis and trans isomers of the compound . More detailed analysis of these papers is not possible based on the search results.

作用機序

Target of Action

The primary target of cis-Bis(acetonitrile)dichloroplatinum(II) is DNA . The compound interacts with DNA, leading to the formation of cross-links between two strands .

Mode of Action

cis-Bis(acetonitrile)dichloroplatinum(II) binds to DNA and forms cross-links between two strands . This interaction impedes DNA replication and transcription .

Biochemical Pathways

The compound’s interaction with DNA affects the DNA replication and transcription pathways . The formation of cross-links between DNA strands impedes these processes, leading to downstream effects that include the inhibition of cell division and growth .

Result of Action

The result of cis-Bis(acetonitrile)dichloroplatinum(II)'s action is the demise of the affected cells . By impeding DNA replication and transcription, the compound inhibits cell division and growth, leading to cell death .

Action Environment

The action of cis-Bis(acetonitrile)dichloroplatinum(II) can be influenced by various environmental factors. For instance, the compound is stable at room temperature but can decompose at high temperatures . It is soluble in polar solvents, such as water and acetonitrile , which can affect its distribution and bioavailability in the body

特性

IUPAC Name |

acetonitrile;dichloroplatinum | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H3N.2ClH.Pt/c2*1-2-3;;;/h2*1H3;2*1H;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSWGBUVHSQEDRN-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#N.CC#N.Cl[Pt]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Cl2N2Pt | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

21264-32-4 | |

| Record name | (SP-4-2)-Bis(acetonitrile)dichloroplatinum | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21264-32-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

348.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cis-Bis(acetonitrile)dichloroplatinum(II) | |

CAS RN |

13869-38-0 | |

| Record name | Platinum, bis(acetonitrile)dichloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13869-38-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular structure of cis-Bis(acetonitrile)dichloroplatinum(II)?

A1: While the provided abstract does not contain specific structural data, the title "Structure of cis-bis(acetonitrile)-dichloroplatinum(II)" [] implies that the paper focuses on elucidating the three-dimensional arrangement of atoms within the molecule. We can infer that the compound likely adopts a square planar geometry typical of Pt(II) complexes, with the two acetonitrile ligands and two chloride ligands arranged in a cis configuration around the central platinum atom.

Q2: Does the paper provide spectroscopic data to support the structural characterization of cis-Bis(acetonitrile)dichloroplatinum(II)?

A2: Unfortunately, the abstract lacks details about the specific spectroscopic techniques employed or the data obtained. To gain a comprehensive understanding of the structural characterization, it is essential to review the full text of the research paper [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。